Cas no 1823963-52-5 (3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol)

3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 化学的及び物理的性質
名前と識別子
-
- 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
- 1823963-52-5
- EN300-6745241
- 3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol
-
- インチ: 1S/C10H20OSi/c1-9(11)10(2,3)7-8-12(4,5)6/h9,11H,1-6H3
- InChIKey: RPPAYHWDYLCYJR-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)C#CC(C)(C)C(C)O
計算された属性
- せいみつぶんしりょう: 184.128341792g/mol
- どういたいしつりょう: 184.128341792g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028NVP-100mg |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95% | 100mg |
$638.00 | 2024-06-18 | |
1PlusChem | 1P028NVP-50mg |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95% | 50mg |
$448.00 | 2024-06-18 | |
Enamine | EN300-6745241-0.05g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.05g |
$312.0 | 2025-03-13 | |
Enamine | EN300-6745241-0.25g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.25g |
$666.0 | 2025-03-13 | |
Enamine | EN300-6745241-1.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 | |
Enamine | EN300-6745241-0.1g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.1g |
$466.0 | 2025-03-13 | |
Enamine | EN300-6745241-0.5g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 0.5g |
$1046.0 | 2025-03-13 | |
Enamine | EN300-6745241-10.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 10.0g |
$5774.0 | 2025-03-13 | |
Enamine | EN300-6745241-2.5g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 2.5g |
$2631.0 | 2025-03-13 | |
Enamine | EN300-6745241-5.0g |
3,3-dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol |
1823963-52-5 | 95.0% | 5.0g |
$3894.0 | 2025-03-13 |
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-olに関する追加情報
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol
3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol is a unique organic compound with the CAS number 1823963-52-5. This compound is characterized by its complex structure, which includes a pentynol backbone substituted with two methyl groups at the 3-position and a trimethylsilyl group at the 5-position. The presence of the trimethylsilyl (TMS) group imparts unique electronic and steric properties to the molecule, making it an interesting subject for various chemical studies and applications.
The structure of this compound can be broken down into its key components. The pentynol backbone consists of five carbon atoms with a triple bond between carbons 4 and 5. The hydroxyl group (-OH) is located at position 2, while the two methyl groups are attached to carbon 3. The trimethylsilyl group (-SiMe₃) is attached to carbon 5, which is adjacent to the triple bond. This arrangement creates a molecule with both alkyne and alcohol functionalities, making it versatile for various chemical reactions.
Recent studies have highlighted the importance of silyl groups in organic chemistry, particularly in protecting alcohols during synthesis. The TMS group in 3,3-Dimethyl-5-trimethylsilylpent-4-yn-2-ol serves as an excellent protecting group for the alcohol functionality. This property has been exploited in numerous synthetic routes where precise control over functional groups is essential. For instance, researchers have utilized this compound as an intermediate in the synthesis of bioactive molecules and advanced materials.
The synthesis of 3,3-Dimethyl-5-trimethylsilylpent-4-yne-2-ol involves a multi-step process that combines alkyne chemistry with silylation techniques. One common approach involves the hydroboration of an alkyne followed by oxidation to introduce the hydroxyl group. The subsequent silylation step ensures the protection of the alcohol under mild conditions, making it suitable for further reactions without interference from the hydroxyl group.
In terms of applications, this compound has shown promise in materials science as a precursor for functional polymers. The presence of both alkyne and alcohol groups allows for cross-linking reactions, which can lead to high-performance materials with tailored properties. Additionally, its use in drug delivery systems has been explored due to its ability to form stable complexes with bioactive agents.
Recent research has also focused on the catalytic properties of this compound. Studies have demonstrated that when used as a ligand in transition metal catalysts, it enhances the selectivity and efficiency of certain coupling reactions. This finding opens new avenues for its application in industrial catalysis and fine chemical synthesis.
In conclusion, 3,3-Dimethyl-5-trimethylsilylpent-4-yne-2-ol is a versatile compound with a rich structural framework that enables diverse chemical transformations. Its unique combination of functional groups and silyl protection makes it a valuable tool in modern organic synthesis. As research continues to uncover new applications and synthetic strategies involving this compound, its role in advancing chemical science is expected to grow significantly.
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